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Compound of Interest

Compound Name: Fmoc-Met-OH-15N

Cat. No.: B3334548 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Met-OH-15N, or N-α-Fmoc-L-methionine-¹⁵N, is a stable isotope-labeled amino acid that

serves as a critical tool in a variety of research applications, from the synthesis of custom

peptides to the intricate study of cellular metabolism and protein structure. The incorporation of

the heavy nitrogen isotope (¹⁵N) into the methionine molecule allows for the precise tracking

and quantification of this essential amino acid and the peptides or proteins into which it is

incorporated. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino

group makes it particularly suitable for solid-phase peptide synthesis (SPPS), the cornerstone

of modern peptide chemistry.

This technical guide provides an in-depth overview of the applications of Fmoc-Met-OH-15N,

complete with experimental protocols, quantitative data summaries, and visual diagrams to

facilitate a comprehensive understanding of its utility in research.

Core Applications
The primary applications of Fmoc-Met-OH-15N in research can be categorized into three main

areas:

Solid-Phase Peptide Synthesis (SPPS): As a building block for the synthesis of isotopically

labeled peptides. These peptides are invaluable as internal standards for quantitative mass

spectrometry, as probes for studying enzyme-substrate interactions, and in nuclear magnetic

resonance (NMR) studies.
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Quantitative Proteomics: Primarily in metabolic labeling techniques like Stable Isotope

Labeling by Amino Acids in Cell Culture (SILAC), where ¹⁵N-labeled methionine is

incorporated into proteins in living cells. This allows for the accurate quantification of protein

expression levels, turnover rates, and post-translational modifications.

NMR Spectroscopy: For the structural and dynamic analysis of proteins. The ¹⁵N label

provides an additional nuclear spin that can be exploited in multidimensional NMR

experiments to resolve complex protein structures and study their interactions with other

molecules.

Data Presentation: Properties of Fmoc-Met-OH-15N
Property Value Reference

Chemical Formula C₂₀H₂₁¹⁵NO₄S [1]

Molecular Weight 372.44 g/mol [1]

Isotopic Purity ≥98 atom % ¹⁵N [1]

Appearance White to off-white solid [2]

Melting Point 121-123 °C [1]

Storage Temperature 2-8°C

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Met-
OH-15N
This protocol outlines the manual synthesis of a peptide containing a ¹⁵N-labeled methionine

residue using Fmoc chemistry.

Materials:

Fmoc-Met-OH-15N

Rink Amide resin (or other suitable solid support)
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Other required Fmoc-protected amino acids

Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate)

Base: N,N-Diisopropylethylamine (DIPEA)

Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

Solvents: DMF, Dichloromethane (DCM)

Washing solvent: DMF, DCM, Isopropanol (IPA)

Cleavage cocktail (Reagent H recommended for methionine-containing peptides):

Trifluoroacetic acid (TFA) 81%, phenol 5%, thioanisole 5%, 1,2-ethanedithiol 2.5%, water

3%, dimethylsulfide 2%, ammonium iodide 1.5% (w/w)

Precipitation solvent: Cold diethyl ether

Methodology:

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

Fmoc Deprotection:

Drain the DMF.

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

Drain the solution.

Add fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.

Drain and wash the resin thoroughly with DMF (3x), IPA (3x), and DMF (3x) to remove

residual piperidine.

Amino Acid Coupling (for Fmoc-Met-OH-15N and other amino acids):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.benchchem.com/product/b3334548?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3334548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (e.g., Fmoc-Met-OH-
15N) and a slightly lower molar equivalent of the coupling reagent (e.g., HCTU) in DMF.

Add 5-10 equivalents of DIPEA to the amino acid solution to activate it.

Add the activated amino acid solution to the deprotected resin.

Agitate the mixture for 1-2 hours at room temperature. The coupling efficiency can be

monitored using a Kaiser test. For difficult couplings, the reaction can be repeated (double

coupling).

Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in

the peptide sequence.

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc

deprotection as described in step 2.

Cleavage and Deprotection of Side Chains:

Wash the peptide-resin with DMF, DCM and then dry it under vacuum.

Add the cleavage cocktail (Reagent H is recommended to prevent methionine oxidation) to

the resin.

Agitate the mixture at room temperature for 2-4 hours.

Filter the resin and collect the filtrate containing the cleaved peptide.

Wash the resin with a small amount of fresh TFA and combine the filtrates.

Peptide Precipitation and Purification:

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of

ice-cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
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Dry the peptide pellet.

The crude peptide can then be purified by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Quantitative Data from SPPS:

Parameter Typical Value Notes

Coupling Efficiency >99%

Can be affected by sterically

hindered amino acids. Double

coupling may be necessary.

Overall Yield
Sequence-dependent (typically

10-50%)

Decreases with increasing

peptide length.

Purity (post-HPLC) >95-98%

Dependent on the success of

each coupling and

deprotection step.

Quantitative Proteomics using ¹⁵N Metabolic Labeling
(SILAC Workflow)
This protocol describes a general workflow for a SILAC experiment using ¹⁵N-labeled

methionine to compare protein expression between two cell populations.

Materials:

Cell line of interest

SILAC-grade cell culture medium deficient in methionine

"Light" L-methionine

"Heavy" L-methionine-¹⁵N

Dialyzed fetal bovine serum (dFBS)
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Standard cell culture reagents and equipment

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein quantification assay (e.g., BCA assay)

Trypsin (mass spectrometry grade)

Sample preparation reagents for mass spectrometry (e.g., DTT, iodoacetamide, formic acid,

acetonitrile)

LC-MS/MS system

Methodology:

Cell Culture and Labeling:

Prepare "light" and "heavy" SILAC media by supplementing the methionine-deficient

medium with either light L-methionine or heavy L-methionine-¹⁵N, respectively. Also, add

dFBS and other necessary supplements.

Culture two separate populations of cells, one in the "light" medium and one in the "heavy"

medium.

Passage the cells for at least 5-6 cell doublings to ensure near-complete incorporation of

the labeled amino acid into the proteome.

Verification of Incorporation:

After sufficient doublings, lyse a small aliquot of the "heavy" labeled cells.

Digest the proteins with trypsin and analyze by mass spectrometry to confirm >98%

incorporation of the ¹⁵N-methionine.

Experimental Treatment:

Once full incorporation is confirmed, treat one cell population (e.g., the "heavy" labeled

cells) with the experimental condition (e.g., drug treatment), while the other population
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serves as the control.

Sample Preparation for Mass Spectrometry:

Harvest and lyse the "light" and "heavy" cell populations.

Quantify the protein concentration in each lysate.

Mix equal amounts of protein from the "light" and "heavy" lysates.

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

Digest the mixed protein sample with trypsin overnight.

Desalt the resulting peptide mixture using a C18 desalting column.

LC-MS/MS Analysis:

Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in

a data-dependent acquisition mode.

The mass spectrometer will detect pairs of peptides that are chemically identical but differ

in mass due to the ¹⁵N label.

Data Analysis:

Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides

and quantify the relative abundance of the "heavy" and "light" forms of each peptide.

The ratio of the intensities of the heavy to light peptide peaks reflects the change in protein

expression between the two conditions.

Quantitative Data from a ¹⁵N Labeling Proteomics Study:

A study on pancreatic cancer cells using 33% and 50% ¹⁵N enriched media to measure

fractional protein synthesis rates (FSR) yielded the following results for identified proteins:
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Protein
FSR (%) in 50% ¹⁵N
medium

FSR (%) in 33% ¹⁵N
medium

40S ribosomal protein SA 76.3 ± 4.5 73.1 ± 5.2

Elongation factor 1-alpha 1 65.2 ± 3.8 62.9 ± 4.1

Vimentin 58.7 ± 4.1 55.4 ± 3.9

ATP synthase subunit beta 51.1 ± 3.5 48.9 ± 3.7

Tubulin alpha-1C chain 44.3 ± 3.1 42.1 ± 3.3

NMR Spectroscopy Sample Preparation with ¹⁵N-labeled
Protein
This protocol outlines the general steps for preparing a uniformly ¹⁵N-labeled protein sample for

NMR analysis.

Materials:

Expression vector containing the gene of interest

Bacterial expression host (e.g., E. coli BL21(DE3))

Minimal medium (e.g., M9 medium)

¹⁵NH₄Cl as the sole nitrogen source

Glucose (or other carbon source)

IPTG (for induction of protein expression)

Lysis buffer

Purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)

NMR buffer (e.g., phosphate or TRIS buffer in 90% H₂O/10% D₂O, pH adjusted)

NMR tubes

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3334548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Protein Expression:

Transform the E. coli expression host with the expression vector.

Grow a starter culture in rich medium (e.g., LB).

Inoculate a larger volume of minimal medium containing ¹⁵NH₄Cl with the starter culture.

Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

Induce protein expression by adding IPTG and continue to grow the cells, often at a lower

temperature (e.g., 18-25°C) overnight.

Cell Lysis and Protein Purification:

Harvest the cells by centrifugation.

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French

press).

Clarify the lysate by centrifugation.

Purify the ¹⁵N-labeled protein from the supernatant using an appropriate chromatography

method (e.g., affinity chromatography followed by size-exclusion chromatography).

Sample Preparation for NMR:

Exchange the purified protein into the desired NMR buffer using dialysis or a desalting

column.

Concentrate the protein to the desired concentration for NMR, typically 0.1-1 mM.

Add 10% D₂O to the sample for the deuterium lock.

Transfer the final sample to a high-quality NMR tube.

NMR Data Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3334548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire NMR spectra (e.g., a ¹H-¹⁵N HSQC experiment) to check for proper folding and to

begin resonance assignment.

Mandatory Visualization
Signaling Pathway: Methionine Metabolism and
mTORC1 Signaling
Methionine metabolism plays a crucial role in cellular signaling, particularly in the regulation of

the mTORC1 (mechanistic target of rapamycin complex 1) pathway, a central regulator of cell

growth and proliferation. Methionine is converted to S-adenosylmethionine (SAM), which acts

as a sensor for methionine availability. When SAM levels are high, it binds to the protein

SAMTOR, preventing it from inhibiting the GATOR1 complex. This allows for the activation of

mTORC1. Conversely, low SAM levels lead to SAMTOR-mediated inhibition of GATOR1, which

in turn inactivates mTORC1. The use of ¹⁵N-labeled methionine can help trace the flux through

this pathway and its impact on mTORC1 activity.

Methionine (¹⁵N) S-Adenosylmethionine (SAM)MAT2A SAMTORBinds to GATOR1Inhibits mTORC1Inhibits Cell Growth &
Proliferation

Promotes

Click to download full resolution via product page

Methionine sensing and mTORC1 activation pathway.

Experimental Workflow: Solid-Phase Peptide Synthesis
(SPPS)
The workflow for SPPS involves a cyclical process of deprotection and coupling reactions to

build a peptide chain on a solid support.
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Start: Swell Resin

Fmoc Deprotection
(20% Piperidine/DMF)

Wash (DMF, IPA)

Couple Fmoc-Met-OH-¹⁵N
(HCTU/DIPEA in DMF)

Wash (DMF, DCM)

Repeat for next
amino acid

Yes

Final Fmoc Deprotection

No

Cleave from Resin
(Reagent H)
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Workflow for Solid-Phase Peptide Synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b3334548?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3334548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Logical Relationship: Quantitative Proteomics Workflow
The SILAC workflow provides a robust method for comparing the proteomes of two cell

populations.

Culture Cells in
'Light' Medium

(¹⁴N-Met)

Mix Equal Protein Amounts

Culture Cells in
'Heavy' Medium

(¹⁵N-Met)

Experimental Treatment

Tryptic Digestion

LC-MS/MS Analysis

Data Analysis
(Quantification)

Relative Protein
Expression
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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